molecular formula C10H7NOS B1648504 4-Phenyl-1,3-thiazole-5-carbaldehyde CAS No. 206556-00-5

4-Phenyl-1,3-thiazole-5-carbaldehyde

Cat. No. B1648504
M. Wt: 189.24 g/mol
InChI Key: ZCFVPBKIUPRFQR-UHFFFAOYSA-N
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Description

“4-Phenyl-1,3-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 206556-00-5 . It has a molecular weight of 190.25 and its IUPAC name is 4-phenyl-1H-1lambda3-thiazole-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for “4-Phenyl-1,3-thiazole-5-carbaldehyde” is 1S/C10H8NOS/c12-6-9-10 (11-7-13-9)8-4-2-1-3-5-8/h1-7,13H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.


Physical And Chemical Properties Analysis

“4-Phenyl-1,3-thiazole-5-carbaldehyde” is stored at a temperature of 28 C .

Scientific Research Applications

Drug Development

  • Field : Pharmaceutical Chemistry
  • Application : Thiazole moiety has been an important heterocycle in the world of chemistry. It contributes to the development of various drugs and biologically active agents .
  • Method : The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
  • Results : These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Anti-Asthmatic Drug

  • Field : Pharmacology
  • Application : A novel series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives was synthesized and evaluated as selective adenosine A3 antagonists .
  • Method : These compounds were evaluated in human adenosine A1, A2A and A3 receptor and rat adenosine A receptor binding assays .
  • Results : Compound 7af was identified as a highly potent human and rat A3AR antagonist. This compound inhibited IB-MECA-induced plasma protein extravasation in the skin of rats and showed good oral absorption .

Anti-Inflammatory Activity

  • Field : Pharmacology
  • Application : Synthesized compounds were screened for in vivo anti-inflammatory activity .
  • Method : The anti-inflammatory activity was evaluated by inhibition of carrageenan induced rat paw edema method at the dose of 5mg/kg orally .
  • Results : Significant anti-inflammatory activity was observed with inhibition in edema i.e. 34.0 % and 39.0% after 3 h for compound I and Compound II respectively .

Cardiomyocyte Proliferation

  • Field : Cardiology
  • Application : Thiazole-5-carboxaldehyde is used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Antifungal Medication

  • Field : Pharmacology
  • Application : The antifungal medication abafungin is used to suppress skin infections caused by various fungi .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Photoluminescent Materials

  • Field : Material Science
  • Application : 1,3,5-Triarylpyrazoline compounds, which can be synthesized from thiazole derivatives, have excellent fluorescence and better hole transport characteristics .
  • Method : These compounds can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
  • Results : These compounds exhibit thermal stability and washing resistance .

Synthesis of Imidazoles

  • Field : Organic Chemistry
  • Application : Thiazole-5-carboxaldehyde is used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Antifungal Medication

  • Field : Pharmacology
  • Application : The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Photoluminescent Materials

  • Field : Material Science
  • Application : 1,3,5-Triarylpyrazoline compounds, which can be synthesized from thiazole derivatives, have excellent fluorescence and better hole transport characteristics .
  • Method : These compounds can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
  • Results : These compounds exhibit thermal stability and washing resistance .

Safety And Hazards

The safety data sheet for “4-Phenyl-1,3-thiazole-5-carbaldehyde” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

4-phenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFVPBKIUPRFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,3-thiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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